3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride
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Overview
Description
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an aniline derivative with an aminophenoxy group and is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride typically involves the reaction of 2-aminophenol with N,N-dimethylaniline under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 2-aminophenol reacts with N,N-dimethylaniline in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions, thereby ensuring high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism by which 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-aminophenoxy phthalonitrile: Another aminophenoxy derivative used in similar applications.
N,N-dimethylaniline derivatives: Compounds with similar structural features and reactivity.
Uniqueness
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
2639462-29-4 |
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Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 |
Purity |
90 |
Origin of Product |
United States |
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